N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C21H26N2O5S2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-[5-(2-azaspiro[4.4]nonan-2-ylsulfonyl)-2-methoxyphenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H26N2O5S2/c1-28-20-10-9-18(15-19(20)22-29(24,25)17-7-3-2-4-8-17)30(26,27)23-14-13-21(16-23)11-5-6-12-21/h2-4,7-10,15,22H,5-6,11-14,16H2,1H3 |
InChI Key |
QREAKLYJSKLBIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(C2)CCCC3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Typical synthesis steps include:
- Formation of 2-azaspiro[4.4]nonane-2-carboxylic acid derivatives : This is often achieved by cyclization of linear precursors bearing amino and carboxyl functional groups under acidic or basic conditions.
- Protection of amine groups with tert-butoxycarbonyl (Boc) groups to facilitate subsequent functionalization.
- Functionalization at the 2-position with sulfonyl groups through reaction with sulfonyl chlorides or sulfonic acid derivatives.
For example, a related azaspiro[3.3]heptane derivative was synthesized with yields ranging from 50% to 86% using coupling reagents such as HATU, BOP, or T3P in solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) under inert atmosphere and controlled temperatures (0–80 °C).
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Boc protection of azaspiro amine | Boc2O, triethylamine, DCM, 0 °C to RT | ~86% | Protects amine for further reactions |
| Sulfonylation | Sulfonyl chloride, pyridine or triethylamine, DMF, RT | 50–84% | Formation of sulfonamide linkage |
| Cyclization | Acid/base catalysis, heating | Variable | Forms spirocyclic ring |
Synthesis of 2-Methoxyphenyl Benzenesulfonamide Fragment
The aromatic fragment bearing the 2-methoxy and benzenesulfonamide substituents is typically prepared by:
- Sulfonation of 2-methoxyaniline or related precursors.
- Formation of benzenesulfonamide via reaction with benzenesulfonyl chloride.
- Introduction of amino groups via reduction of nitro precursors or oxime intermediates.
A patent describes preparation of optically pure 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide via oxime formation and catalytic hydrogenation with chiral resolution steps. This approach is relevant to the preparation of the aromatic sulfonamide moiety in the target compound.
Coupling of Azaspiro Sulfonyl Intermediate with Methoxyphenyl Benzenesulfonamide
The key step involves coupling the sulfonylated azaspiro intermediate with the amino-substituted methoxyphenyl benzenesulfonamide. Typical conditions include:
- Use of coupling reagents such as HATU, BOP, or T3P to activate carboxylic acids or sulfonyl groups.
- Base catalysts like triethylamine or N-ethyl-N,N-diisopropylamine.
- Solvents such as DMF or THF.
- Reaction temperatures from 0 °C to room temperature or slightly elevated.
Yields for these coupling reactions range from 50% to over 80% depending on reagent choice and conditions.
| Coupling Reagent | Base | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| HATU | DIPEA | DMF | 0 °C to RT | 83–84 | Efficient amide bond formation |
| BOP | DIPEA | DMF | RT | 83 | Used for sulfonamide linkage |
| T3P | TEA | DMF/EtOAc | RT | 50 | Mild conditions, inert atmosphere |
Purification and Characterization
After synthesis, purification is commonly performed by:
- Extraction with organic solvents (ethyl acetate, dichloromethane).
- Washing with brine and drying over magnesium sulfate or sodium sulfate.
- Chromatographic purification using preparative high-performance liquid chromatography (HPLC) with C18 columns.
- Final product characterization by mass spectrometry (ESI-MS), nuclear magnetic resonance (NMR), and melting point analysis.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The use of tert-butoxycarbonyl (Boc) protecting groups on the azaspiro amine is a recurring theme to ensure selective reactions and high yields.
- Coupling reagents such as HATU and BOP provide efficient activation of sulfonyl or carboxyl groups for amide bond formation.
- Reaction conditions are generally mild (0–25 °C) to avoid decomposition or racemization.
- The aromatic methoxyphenyl benzenesulfonamide fragment can be prepared enantioselectively, which is important for biological activity.
- Purification by preparative HPLC with C18 reverse-phase columns is standard to achieve high purity.
- Mass spectrometry and NMR confirm the molecular structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Modified Phenyl Substituents
Several sulfonamide derivatives share the N-(2-methoxyphenyl)benzenesulfonamide core but differ in substituents at the 4- and 5-positions of the phenyl ring. Key examples include:
Key Observations :
- Bromination at C4 and C5 (e.g., compound 6) enhances electrophilicity, facilitating subsequent alkylation or acylation reactions .
Spirocyclic Sulfonamide Derivatives
Compounds incorporating spirocyclic systems, such as 2-azaspiro[4.4]nonane, demonstrate distinct pharmacological profiles compared to simpler sulfonamides:
Key Observations :
- The spirocyclic framework in 2-azaspiro[4.4]nonane derivatives introduces steric constraints that may enhance receptor selectivity, as seen in GABAA modulation .
- Substitution at the sulfonyl group (e.g., benzenesulfonamide vs. dione derivatives) significantly alters physicochemical properties, such as solubility and partition coefficients .
Functional Comparison
Physicochemical Properties :
- Solubility: The spirocyclic target compound is expected to have lower aqueous solubility than non-spiro derivatives (e.g., logP = 2.37 for benzyloxy-spiro vs. logP < 2 for chlorinated phenyl derivatives) .
- Synthetic Accessibility : Brominated and chlorinated phenylsulfonamides are synthesized in high yields (>90%), whereas spirocyclic systems require multi-step routes with moderate yields (50–70%) .
Table 1: Comparative Analysis of Key Compounds
Q & A
Q. Advanced
- logP optimization : A logP of 2.5–3.5 balances membrane permeability and solubility. Tools like MarvinSuite or ACD/Labs calculate partition coefficients .
- pKa determination : The sulfonamide group (pKa ~10) impacts ionization; use potentiometric titration or DFT-based simulations .
What strategies validate target engagement in complex biological systems?
Q. Advanced
- Photoaffinity labeling : Incorporate a diazirine moiety to crosslink with target proteins, followed by pull-down assays .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry for receptor-ligand interactions .
How can crystallographic data resolve conflicting NMR assignments?
Q. Advanced
- Torsion angle validation : Overlay X-ray structures with NMR-derived NOE restraints to confirm spatial arrangements .
- Dynamic NMR : Variable-temperature studies distinguish rotamers in flexible spirocyclic systems .
What are the implications of chiral centers in the 2-azaspiro[4.4]nonane moiety for enantioselective synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
